(1-Isothiocyanatoethyl)benzene
Overview
Description
(1-Isothiocyanatoethyl)benzene, also known as phenylethyl isothiocyanate, is a compound with the molecular formula C₉H₉NS and a molecular weight of 163.24 g/mol . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to an ethylbenzene moiety. It is known for its antimicrobial properties and is used in various scientific research applications .
Mechanism of Action
1-Phenylethyl isothiocyanate (PEITC) is a naturally occurring isothiocyanate found in some cruciferous vegetables, especially watercress . It has been extensively studied for its potential chemopreventive properties .
Target of Action
PEITC interacts with several targets in the human body. Some of these include Actin, ATP synthase subunits, Cytochrome b5 type B, Diablo homolog, mitochondrial, and Proteasome subunit alpha type-3 . These targets play crucial roles in various cellular processes, including cell structure, energy production, apoptosis, and protein degradation .
Biochemical Pathways
PEITC is known to modulate critical biochemical pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and signal transducer and activator of transcription (STAT) pathways . These pathways are involved in cellular apoptosis and immune responses .
Pharmacokinetics
PEITC exhibits linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . It undergoes reversible metabolism and capacity-limited hepatic elimination . PEITC is metabolized by glutathione S-transferase (GST) in the liver, with the glutathione conjugate of PEITC undergoing further conversion to mercapturic acid by N-acetyl transferase in rats and humans .
Result of Action
The molecular and cellular effects of PEITC’s action include cancer cell apoptosis by upregulation of apoptotic genes, cell cycle arrest at G2/M phase by generation of reactive oxygen species and depletion of intracellular glutathione, downregulation of the estrogen receptor, decrease in sensitivity to estrogen, and inhibition of tumor metastasis . Inhibition of angiogenesis is one of the recently reported mechanisms of breast cancer prevention by PEITC .
Action Environment
PEITC is a bioactive compound involved in several biological mechanisms that are naturally related to protecting the plant against external factors . The dietary intake of natural phytochemicals with certain bioactive properties, such as PEITC, has shown therapeutic and preventive effects on various pathologies .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Isothiocyanatoethyl)benzene can be synthesized through several methods. One common method involves the reaction of ®-1-phenylethylamine with carbon disulfide in the presence of triethylamine, followed by treatment with a suitable dehydrating agent such as dicyclohexylcarbodiimide . The reaction is typically carried out in an inert atmosphere at low temperatures (0°C to 20°C) to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: (1-Isothiocyanatoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Addition Reactions: The compound can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or diethyl ether.
Catalysts: Catalysts like triethylamine or dicyclohexylcarbodiimide are often used to facilitate reactions.
Major Products:
Thiourea Derivatives: Formed through nucleophilic addition of amines.
Isothiocyanate Adducts: Formed through addition reactions with various nucleophiles.
Scientific Research Applications
(1-Isothiocyanatoethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of thiourea derivatives and other isothiocyanate-containing compounds.
Biology: Studied for its antimicrobial properties and potential use in developing new antimicrobial agents.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Comparison with Similar Compounds
Phenylisothiocyanate: Similar structure but lacks the ethyl group.
Benzylisothiocyanate: Contains a benzyl group instead of an ethyl group.
Allylisothiocyanate: Contains an allyl group instead of an ethyl group.
Uniqueness: (1-Isothiocyanatoethyl)benzene is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group enhances its solubility and reactivity compared to other isothiocyanate compounds .
Properties
IUPAC Name |
1-isothiocyanatoethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCJPTVZIZVKEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947112 | |
Record name | (1-Isothiocyanatoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4478-92-6, 24277-43-8, 24277-44-9, 32393-32-1 | |
Record name | (1-Isothiocyanatoethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4478-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isothiocyanic acid, (alpha-methylbenzyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004478926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-alpha-Methylbenzyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024277438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-alpha-Methylbenzyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024277449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-alpha-Methylbenzyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032393321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WLN: SCNY1&R | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221236 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1-Isothiocyanatoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA-METHYLBENZYL ISOTHIOCYANATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1-isothiocyanatoethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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